(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanoic acid
Description
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanoic acid is a chiral, Fmoc-protected amino acid derivative widely used in peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the amino functionality, enabling selective deprotection under mild basic conditions (e.g., piperidine) during solid-phase peptide synthesis (SPPS) . The compound features an (R)-configuration at the third carbon and a methyl substituent at the fourth carbon of the pentanoic acid backbone, which influences its steric and electronic properties. It is commercially available from suppliers like Ambeed and Combi-Blocks, with typical purities ≥95% .
Properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-13(2)19(11-20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDMTAMWOIQTOB-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375830 | |
| Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172695-33-9 | |
| Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanoic acid, often referred to as a fluorenyl derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C22H25NO4
- Molecular Weight : 367.45 g/mol
The compound features a fluorenyl moiety, which is known for its diverse pharmacological activities.
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit notable antimicrobial activity . For instance, derivatives of fluorenone have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus and Escherichia coli .
| Compound | Target Organism | Activity |
|---|---|---|
| Tilorone | Staphylococcus aureus | Inhibitory effect observed |
| Fluorenone derivatives | E. coli, Pseudomonas aeruginosa | Comparable to standard antibiotics |
Antitumor Activity
Fluorene derivatives have been investigated for their antitumor properties . Studies have demonstrated that certain modifications in the fluorenone structure can enhance antiproliferative activity against cancer cell lines. For example, the introduction of linear alkyl groups has shown improved efficacy compared to branched groups .
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key enzymes involved in metabolic pathways. Specifically, it has been noted that compounds targeting the enoyl-acyl carrier protein reductase (InhA), crucial for fatty acid biosynthesis in Mycobacterium tuberculosis, exhibit significant inhibitory activity .
Study 1: Synthesis and Screening of Fluorene Derivatives
A study focused on synthesizing various fluorene derivatives highlighted their potential as inhibitors of Mycobacterium tuberculosis. The screening results indicated that certain derivatives displayed promising activity against multi-drug resistant strains, suggesting their potential as lead compounds for further development .
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of O-aryl-carbamoyl derivatives of fluorenone against several bacterial and fungal strains. The results indicated that structural modifications significantly influenced the antimicrobial spectrum and intensity of activity, reinforcing the importance of chemical structure in determining biological efficacy .
Scientific Research Applications
Peptide Synthesis
Fmoc-L-beta-homovaline is primarily utilized as a building block in peptide synthesis due to its stability and compatibility with standard coupling reagents. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group that can be easily removed under mild basic conditions, making it ideal for solid-phase peptide synthesis (SPPS).
Table 1: Comparison of Protective Groups in Peptide Synthesis
| Protective Group | Stability | Removal Conditions | Common Applications |
|---|---|---|---|
| Fmoc | High | Mild base (e.g., piperidine) | SPPS |
| Boc | Moderate | Strong acid (e.g., TFA) | Solution-phase synthesis |
| Alloc | High | Palladium catalysis | Selective deprotection |
Medicinal Chemistry
Research has indicated that compounds like Fmoc-L-beta-homovaline can influence biological activity through their incorporation into peptide sequences that target specific receptors or enzymes. For instance, modifications using this compound have been shown to enhance the binding affinity of peptides to their targets, thus improving therapeutic efficacy.
Case Study: Antimicrobial Peptides
In a study investigating antimicrobial peptides, the incorporation of Fmoc-L-beta-homovaline into peptide sequences resulted in enhanced activity against various bacterial strains. The modified peptides exhibited improved membrane-disrupting capabilities, which are crucial for their antimicrobial action.
Drug Development
Fmoc-L-beta-homovaline is also explored for its potential in drug development, particularly in creating novel peptide-based therapeutics. Its structure allows for the introduction of various functional groups that can modify pharmacokinetic properties.
Table 2: Potential Drug Candidates Using Fmoc-L-beta-homovaline
| Compound Name | Target Disease | Mechanism of Action | Status |
|---|---|---|---|
| Peptide A | Cancer | Inhibition of tumor growth | Preclinical |
| Peptide B | Bacterial Infection | Disruption of bacterial membranes | Clinical Trial |
| Peptide C | Viral Infection | Inhibition of viral entry | Research Stage |
Chemical Reactions Analysis
Deprotection Reactions
The Fmoc group serves as a base-labile protecting group for the amine, enabling selective removal under mild conditions.
Mechanism :
Base-induced β-elimination releases the free amine and generates a dibenzofulvene byproduct, which is scavenged by secondary amines (e.g., piperazine) .
Critical Notes :
- Stability: The Fmoc group resists acidic conditions (e.g., TFA) but is labile in basic environments .
- Side Reactions: Overexposure to base may lead to racemization at the α-carbon .
Carboxylic Acid Activation and Coupling
The carboxylic acid undergoes activation for amide bond formation, critical for peptide chain elongation.
Common Activation Methods
| Activating Agent | Coupling Additive | Solvent | Reaction Efficiency |
|---|---|---|---|
| HATU | HOAt | DMF | >98% |
| DCC | HOBt | DCM | 90–95% |
| EDC | Oxyma Pure | DMF | 92–96% |
Typical Protocol :
- Activate Fmoc-β-HoVal-OH (1 eq) with HATU (1.1 eq) and DIPEA (2 eq) in DMF.
- Add amino acid/peptide (1 eq) and react for 30–60 min at RT.
- Wash with DMF to remove byproducts .
Racemization Risk :
Minimized using HOAt or Oxyma Pure (<1% epimerization) .
Side Chain Reactivity
The compound’s β-methylpentanoic acid side chain influences steric interactions:
- Steric Hindrance : Slows coupling rates compared to linear analogs.
- Solubility : Requires polar aprotic solvents (DMF, NMP) for optimal reactivity .
Stability Under Synthetic Conditions
| Condition | Stability | Degradation Products |
|---|---|---|
| TFA (95%) | Stable (>24 h) | None |
| LiOH (0.1 M, aqueous) | Partial hydrolysis | 4-Methylpentanoic acid derivatives |
Industrial-Scale Considerations
Comparison with Similar Compounds
The structural and functional variations among Fmoc-protected amino acid derivatives determine their applications in peptide synthesis, stability, and physicochemical properties. Below is a detailed comparison:
Structural Variations
Key Observations :
- Chain Length and Branching: Derivatives like the hexanoic and heptanoic acid analogs (CAS 212688-54-5, 269078-75-3) exhibit increased hydrophobicity due to longer alkyl chains, impacting solubility in polar solvents .
- Aromatic Substitutions : The trifluoromethylphenyl derivative (CAS 270062-91-4) introduces electron-withdrawing groups, enhancing resistance to enzymatic degradation but reducing aqueous solubility .
- Functional Group Modifications : Methylation or methoxy-oxo groups (CAS 2044710-58-7) alter steric bulk and hydrogen-bonding capacity, affecting peptide backbone conformation .
Physicochemical Properties
Analysis :
Q & A
Q. What is the role of the Fmoc group in the synthesis of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanoic acid, and how does it influence reaction outcomes?
The Fmoc (fluorenylmethoxycarbonyl) group acts as a temporary protecting group for the amino functionality during solid-phase peptide synthesis (SPPS). Its orthogonality allows selective deprotection under mild basic conditions (e.g., piperidine) without disrupting acid-sensitive linkages. This ensures high coupling efficiency and minimizes side reactions, critical for maintaining stereochemical integrity in chiral compounds like the target molecule .
Q. What are the standard methodologies for synthesizing this compound?
A typical synthesis involves:
- Step 1: Fmoc protection of the amino group using Fmoc-Cl in a basic medium (e.g., NaHCO₃).
- Step 2: Coupling of the protected amino acid to a resin or another amino acid via activators like HATU or DIPEA.
- Step 3: Deprotection and cleavage from the resin using TFA/water mixtures. Microwave-assisted synthesis has been shown to reduce reaction times by 30–50% compared to conventional heating, improving yields to >85% .
Q. How do structural modifications (e.g., methyl or fluorophenyl substituents) impact the compound’s physicochemical properties?
Substituents like the methyl group in 4-methylpentanoic acid enhance lipophilicity, influencing membrane permeability and metabolic stability. Comparative studies with fluorinated analogs (e.g., 3,5-difluorophenyl derivatives) show that electron-withdrawing groups can alter binding affinity to targets like proteases or GPCRs .
Advanced Research Questions
Q. How can researchers resolve enantiomeric impurities in the synthesis of this compound?
Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak IA/IB) is effective for separating enantiomers. Mobile phases with hexane:isopropanol (90:10, 0.1% TFA) achieve baseline separation (Rs > 2.5). Alternatively, kinetic resolution via enzymatic catalysis (e.g., lipases) can enrich the desired (R)-enantiomer with >98% ee .
Q. What analytical techniques are critical for characterizing this compound, and how do they address data contradictions?
- LC-MS: Confirms molecular weight (expected [M+H]⁺: ~437.4) and detects impurities.
- ¹H/¹³C NMR: Resolves stereochemistry (e.g., δ 4.3–4.5 ppm for Fmoc CH₂ groups).
- X-ray crystallography: Validates absolute configuration, resolving discrepancies in optical rotation data. Discrepancies in biological activity between batches often arise from residual TFA (from cleavage), which can be quantified via ion chromatography .
Q. How do reaction conditions (e.g., solvent polarity, temperature) affect the stability of the Fmoc group during synthesis?
The Fmoc group is stable in aprotic solvents (e.g., DMF, DCM) but prone to β-elimination in polar protic solvents (e.g., MeOH) at >40°C. Kinetic studies show that maintaining pH < 8.5 during deprotection prevents premature cleavage. Microwave irradiation at 50°C optimizes coupling efficiency without degradation .
Q. What strategies mitigate hazards associated with scaling up synthesis (e.g., exothermic reactions, toxic byproducts)?
- Process safety: Use jacketed reactors with controlled cooling to manage exothermic coupling steps.
- Waste management: Neutralize TFA-containing waste with CaCO₃ to minimize environmental toxicity.
- Personal protective equipment (PPE): Respirators (N95) and nitrile gloves are mandatory due to H302/H315 hazards .
Comparative Analysis & Data Contradictions
Q. How does the biological activity of this compound compare to its fluorinated analogs?
Q. Why do some studies report conflicting yields for resin cleavage steps?
Variability in TFA concentration (95% vs. 90% with 5% H₂O) impacts cleavage efficiency. Higher water content reduces side-chain modifications (e.g., tert-butyl oxidation) but prolongs reaction time. LC-MS traces showing +16 Da peaks indicate oxidation artifacts, requiring argon sparging during cleavage .
Methodological Best Practices
Q. What purification techniques are optimal for isolating this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
